2-(Dimethylamino)nicotinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry
Pyridine carboxylic acids are organic compounds that consist of a pyridine ring with a carboxylic acid substituent. nih.govwikipedia.org There are three isomers of pyridine carboxylic acid, each with the carboxylic acid group at a different position on the pyridine ring: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). nih.govwikipedia.org These compounds are recognized for their versatile applications, particularly in medicinal chemistry, due to the ease of substitution on the pyridine ring, which allows for the fine-tuning of their chemical and biological activities. nih.gov
The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group gives these molecules specific properties, such as polarity and the ability to coordinate with metal ions, which is a useful feature in the development of enzyme inhibitors. nih.gov The core structure of pyridine carboxylic acids has been the foundation for a wide range of pharmaceuticals. nih.gov
Table 1: Isomers of Pyridine Carboxylic Acid
| Common Name | Systematic Name | Structural Formula | CAS Registry Number |
| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | |
| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | |
| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 |
Data sourced from PubChem and Wikipedia. wikipedia.org
Overview of Prior Research on Dimethylamino-Substituted Nicotinic Acid Analogues
Research into dimethylamino-substituted analogues of nicotinic acid has explored how the position of the dimethylamino group on the pyridine ring influences the compound's properties and potential applications. Studies have investigated various isomers, including those with substitutions at the 4- and 6-positions of the nicotinic acid scaffold.
For instance, 4-(Dimethylamino)nicotinic acid has been documented in chemical literature, with its properties and synthesis being a subject of interest. nih.gov Similarly, 6-(Dimethylamino)nicotinic acid has been synthesized and is commercially available, indicating its use in research and development. sigmaaldrich.com
The introduction of a dimethylamino group to the nicotinic acid structure can significantly alter its electronic properties and, consequently, its reactivity and biological activity. For example, in the development of antifungal agents, the replacement of an isopropyl group with a dimethylamino group in a series of nicotinamide (B372718) derivatives resulted in a reduction of antifungal potency, highlighting the structural sensitivity of these compounds. nih.gov
Furthermore, the synthesis of various substituted nicotinic acid derivatives is an active area of research. Methods have been developed for the preparation of a range of nicotinic acid derivatives, including those with alkoxy and alkylsulfanyl groups, through multicomponent reactions. bohrium.com The synthesis of 2-chloronicotinic acid, a precursor for other nicotinic acid derivatives, has also been optimized to improve yield and industrial viability. scientific.net
The following table provides a summary of some dimethylamino-substituted nicotinic acid analogues and related compounds that have been a subject of study.
Table 2: Selected Dimethylamino-Substituted Nicotinic Acid Analogues and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Research Finding/Application Area |
| 2-(Dimethylamino)nicotinic acid | 883787-29-9 | C8H10N2O2 | Subject of this article. chemical-suppliers.eu |
| 4-(Dimethylamino)nicotinic acid | 83039-02-5 | C8H10N2O2 | Documented in chemical literature. nih.gov |
| 6-(Dimethylamino)nicotinic acid | 82846-28-4 | C8H10N2O2 | Commercially available for research. sigmaaldrich.com |
| 6-(2,2-Dimethyl-propionylamino)-nicotinic acid | 898561-66-5 | C11H14N2O3 | A related nicotinic acid derivative. sigmaaldrich.com |
Data sourced from PubChem and commercial supplier catalogs. nih.govsigmaaldrich.comchemical-suppliers.eusigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXGHDBAKMDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640591 | |
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883787-29-9 | |
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Studies of 2 Dimethylamino Nicotinic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a prime site for modification, enabling the formation of a wide array of derivatives through established and novel synthetic methodologies.
The carboxylic acid moiety of 2-(dimethylamino)nicotinic acid can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis. Nicotinic acid and its derivatives are known to form esters, amides, thioesters, acid halides, and anhydrides. nih.gov
Esterification can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a condensing agent. google.com For instance, the tetrahydrofurfuryl ester of nicotinic acid has been prepared by reacting nicotinic acid with tetrahydrofurfuryl alcohol. google.com Another method involves the reaction of the acid with an alcohol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP). google.com The direct esterification of nicotinic acid with water-immiscible monohydroxy aliphatic alcohols can also be performed by heating the mixture to drive the reversible reaction towards the ester product.
Amidation reactions offer a pathway to a diverse range of amide derivatives. A general method for preparing nicotinic acid amide involves the esterification of nicotinic acid, followed by treatment with ammonium (B1175870) hydroxide. google.com More direct and efficient methods have also been developed. For example, a facile synthesis of primary and secondary amides can be achieved through the direct amidation of esters with sodium amidoboranes at room temperature without the need for a catalyst. nih.gov This method has been successfully applied to the synthesis of nicotinamide (B372718) (Vitamin B3) in high yield. nih.gov Amides can also be synthesized by reacting nicotinic acid with an amine in the presence of a coupling agent. google.com A series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by this approach. mdpi.com Furthermore, a two-step approach involving Boc-activation of a secondary amide followed by nickel-catalyzed C-N bond cleavage enables transamidation reactions under mild conditions, even with amino-acid derivatives. nih.govresearchgate.net
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Nicotinic acid, Alcohol | Acid catalyst or Condensing agent (e.g., DCC, DMAP) | Nicotinic acid ester | google.com |
| Esterification | Nicotinic acid, Tetrahydrofurfuryl alcohol | - | Tetrahydrofurfuryl ester of nicotinic acid | google.com |
| Amidation | Nicotinic acid ester | Ammonium hydroxide | Nicotinic acid amide | google.com |
| Amidation | Ester, Sodium amidoborane | Room temperature, no catalyst | Primary/Secondary amide | nih.gov |
| Amidation | Nicotinic acid, Amine | Coupling agent | N-substituted nicotinamide | google.com |
The carboxylic acid group of this compound serves as a handle for conjugation to biopolymers like hyaluronic acid (HA), a strategy employed to enhance the therapeutic potential of small molecules. dovepress.com HA is a natural ligand for the CD44 receptor, which is often overexpressed in cancer cells, making HA-drug conjugates a promising approach for targeted drug delivery. dovepress.comnih.gov
The conjugation of molecules to the carboxylic acid groups of HA is typically achieved using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. dovepress.comnih.govgoogle.com This method has been used to conjugate various molecules, including riboflavin (B1680620) and nimesulide, to HA. dovepress.comgoogle.com The resulting conjugates often exhibit improved water solubility and can be designed for targeted delivery to specific cells or tissues. dovepress.com For example, HA-conjugated liposomes have been developed for the targeted delivery of doxorubicin (B1662922) to glioblastoma cells that overexpress CD44. nih.gov The degree of substitution of the molecule onto the HA backbone can be controlled and is an important parameter influencing the properties of the conjugate. dovepress.com
| Biopolymer | Functional Group for Conjugation | Key Reagents | Bond Formed | Potential Application | Reference |
|---|---|---|---|---|---|
| Hyaluronic Acid (HA) | Carboxylic acid | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | Amide bond (if amine-containing molecule is used) | Targeted drug delivery to CD44-overexpressing cells | dovepress.comnih.gov |
Reactions Involving the Pyridine (B92270) Nitrogen and Dimethylamino Group
The pyridine ring, with its constituent nitrogen atom and the activating dimethylamino group, is a hub of reactivity, offering avenues for further functionalization and the construction of more complex molecular architectures.
The presence of the dimethylamino group at the 2-position of the pyridine ring significantly influences its reactivity. 2-(Dimethylamino)pyridine has been utilized as a model substrate in the synthesis of chelate carbenes through processes like cyclometalation, H2 loss, and reversible α-elimination. fishersci.sesigmaaldrich.comsigmaaldrich.com In a related context, 4-N,N-dimethylaminopyridine (DMAP) has demonstrated superior catalytic activity in the oxidation of methyl aromatics when compared to other pyridine analogs, highlighting the activating effect of the dimethylamino group. mdpi.com
The pyridine nitrogen in this compound is susceptible to N-oxidation, a transformation that can modulate the electronic properties and biological activity of the molecule. The synthesis of pyridine N-oxides can be achieved through various methods, including classical oxidation with peracids or the use of metalloorganic oxidizing agents. arkat-usa.org Hydrogen peroxide in acetic acid or in the presence of catalysts like methyltrioxorhenium (MTO) are effective reagents for the N-oxidation of pyridines. arkat-usa.org The oxidation of tertiary amines and aromatic amines to their corresponding N-oxides can also be accomplished using hydrogen peroxide, which is an attractive reagent due to its cost-effectiveness and the formation of water as the only byproduct. acs.org
The N-oxides of dimethylaminopyridine derivatives have been explored as catalysts. For instance, 2-aryl-4-(dimethylamino)pyridine-N-oxides have been shown to be effective catalysts for the chemoselective phosphorylation of amino acid derivatives and polyols. rsc.org Furthermore, 4-(dimethylamino)pyridine N-oxide has been used as a catalyst in macrolactamization reactions. acs.org These findings suggest that the N-oxide of this compound could also exhibit interesting catalytic properties.
| Oxidizing Agent | Conditions | Substrate | Product | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide/Acetic Acid | - | Pyridine | Pyridine N-oxide | arkat-usa.org |
| Hydrogen Peroxide/Methyltrioxorhenium (MTO) | Catalytic MTO | Substituted Pyridines | Substituted Pyridine N-oxides | arkat-usa.org |
| m-Chloroperoxybenzoic acid (mCPBA) | DMF/MeOH, HF | Pyridines | Pyridine N-oxides | arkat-usa.org |
The structural motif of this compound lends itself to participation in multi-component reactions, particularly if the carboxylic acid is reduced to the corresponding aldehyde. The Petasis reaction, a multi-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, is a powerful tool for the synthesis of substituted amines. wikipedia.org The reaction has been successfully applied to 2-pyridinecarbaldehyde derivatives. elsevierpure.comclockss.org
Notably, the Petasis reaction of 4-(dimethylamino)-2-pyridinecarbaldehyde with an amine and a boronic acid has been reported. elsevierpure.comclockss.orgnih.gov This demonstrates that the dimethylamino group is well-tolerated in this transformation. The reaction proceeds under mild conditions and can afford a wide range of amine products adjacent to the heteroaromatic ring. clockss.org The Petasis reaction is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds. clockss.org Therefore, an aldehyde derived from this compound would be a promising substrate for the Petasis reaction, enabling the synthesis of a variety of novel amino-substituted pyridine derivatives.
| Component 1 | Component 2 | Component 3 | Product | Reference |
|---|---|---|---|---|
| Amine | Carbonyl (e.g., Aldehyde) | Vinyl- or Aryl-boronic acid | Substituted Amine | wikipedia.orgorganic-chemistry.org |
Research on this compound in the Formation of Complex Molecular Architectures Remains Limited
Coordination polymers and MOFs are highly ordered structures formed from metal ions or clusters linked by organic ligands. The specific functional groups on the organic ligand play a crucial role in determining the final structure and properties of the resulting material. In the case of this compound, the presence of a carboxylic acid group and a dimethylamino group provides potential coordination sites for metal ions. However, detailed investigations into how these groups on this specific molecule interact with various metal centers to form extended one-, two-, or three-dimensional networks have not been documented in the accessible scientific literature.
Therefore, a detailed discussion, including research findings and data tables on the formation of complex molecular architectures derived from this compound, cannot be provided at this time due to the absence of specific research in this area. Further experimental investigation would be required to elucidate the potential of this compound as a ligand in the construction of such advanced materials.
Advanced Analytical Methodologies for Characterization and Quantification of 2 Dimethylamino Nicotinic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structural features of 2-(dimethylamino)nicotinic acid by examining the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The analysis of nicotinic acid, the parent compound of this compound, provides a foundational understanding of its UV absorption properties. The UV spectrum of nicotinic acid exhibits characteristic absorption maxima (λmax) that are dependent on the solvent used. For instance, in ethanol (B145695), the λmax is observed at 262 nm. researchgate.netjapsonline.com When prepared in a 0.1 M hydrochloric acid solution, nicotinic acid shows distinct peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com These absorption characteristics are used to qualify the accuracy and linearity of the absorbance scale of spectrophotometers. starna.comstarnacells.com The presence of the dimethylamino group on the pyridine (B92270) ring is expected to influence the position and intensity of these absorption bands.
Table 1: UV Absorption Maxima (λmax) of Nicotinic Acid in Various Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Source(s) |
|---|---|---|---|
| Ethanol | 262 | - | researchgate.netjapsonline.com |
| 0.1 M Hydrochloric Acid | 213 | 261 | starna.comstarnacells.com |
| Phosphate (B84403) Buffer (pH 7.4) | 262 | - | researchgate.net |
| Water | 262-268 | 212-222 | omicsonline.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. While specific spectral data for this compound is not widely published, the analysis of its parent compound, nicotinic acid, offers valuable reference points for the chemical shifts of the pyridine ring protons and carbons. hmdb.cahmdb.cachemicalbook.comchemicalbook.com The introduction of the electron-donating dimethylamino group at the C2 position is anticipated to cause a significant upfield shift (to lower ppm values) for the adjacent protons (H4, H5, H6) and carbons (C2, C3, C4) compared to unsubstituted nicotinic acid. The methyl protons of the dimethylamino group would appear as a characteristic singlet in the ¹H NMR spectrum.
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for Nicotinic Acid
| Nucleus | Position | Chemical Shift (ppm) | Solvent | Source(s) |
|---|---|---|---|---|
| ¹H | H-2 | 8.927 | D₂O | bmrb.io |
| ¹H | H-4 | 8.593 | D₂O | bmrb.io |
| ¹H | H-5 | 7.504 | D₂O | bmrb.io |
| ¹H | H-6 | 8.235 | D₂O | bmrb.io |
| ¹³C | C-2 | 150.21 | DMSO-d₆ | chemicalbook.com |
| ¹³C | C-3 | 126.66 | DMSO-d₆ | chemicalbook.com |
| ¹³C | C-4 | 153.18 | DMSO-d₆ | chemicalbook.com |
| ¹³C | C-5 | 123.71 | DMSO-d₆ | chemicalbook.com |
| ¹³C | C-6 | 136.90 | DMSO-d₆ | chemicalbook.com |
| ¹³C | C=O | 166.23 | DMSO-d₆ | chemicalbook.com |
Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectra would be a composite of the vibrations from the nicotinic acid moiety and the dimethylamino group. Studies on nicotinic acid have identified characteristic IR absorption bands, such as the C=O stretching vibration around 1698 cm⁻¹ and the C=N stretching vibration at 1617 cm⁻¹. researchgate.net The O-H group of the carboxylic acid also presents a broad absorption band. researchgate.net Concurrently, analysis of dimethylamine (B145610) clusters shows a characteristic N-H stretching mode in the region of 3200-3250 cm⁻¹ and complex Fermi resonance patterns for the C-H stretching and bending modes of the methyl groups between 2800-3000 cm⁻¹. dicp.ac.cn Therefore, the IR and Raman spectra of this compound are expected to feature key bands corresponding to the carboxylic acid O-H stretch, the carbonyl C=O stretch, aromatic C=C and C=N ring stretches, and the C-H and C-N stretches of the dimethylamino group.
Table 3: Key Vibrational Frequencies for Functional Groups Related to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Studied | Source(s) |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | ~3367 (broad) | Nicotinic Acid | researchgate.net |
| Carbonyl | C=O Stretch | 1698 | Nicotinic Acid | researchgate.net |
| Pyridine Ring | C=N Stretch | 1617 | Nicotinic Acid | researchgate.net |
| Pyridine Ring | C-H Bending | 638-808 | Niacin | researchgate.net |
| Dimethylamine | N-H Stretch | 3200-3250 | Dimethylamine Clusters | dicp.ac.cn |
| Methyl Group | C-H Stretch | 2800-3000 | Dimethylamine Clusters | dicp.ac.cn |
Chromatographic Separation Techniques
Chromatographic methods are paramount for separating this compound from impurities or other components in a mixture, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of nicotinic acid and its derivatives. nih.gov These methods offer high resolution and sensitivity. A variety of stationary phases and mobile phase compositions can be employed. For instance, a mixed-mode Primesep 100 column has been used to separate nicotinic acid and related compounds with a simple gradient mobile phase of water, acetonitrile (B52724) (MeCN), and a sulfuric acid buffer, coupled with UV detection at 250 nm. sielc.com Similarly, a Zodiac HST OG column can be used under comparable conditions. zodiaclifesciences.com For enhanced sensitivity and selectivity, especially in complex matrices like food or biological samples, HPLC can be coupled with post-column photochemical derivatization and fluorescence detection, or more powerfully, with mass spectrometry (HPLC-MS/MS). pickeringlabs.combevital.nonih.gov HPLC-MS/MS is a sensitive and specific method for the simultaneous quantitative determination of niacin and its metabolites in human plasma. bevital.nonih.gov
Table 4: Examples of HPLC Conditions for the Analysis of Nicotinic Acid and Derivatives
| Column | Mobile Phase | Detection | Application | Source(s) |
|---|---|---|---|---|
| Primesep 100 (4.6x150 mm) | Water, Acetonitrile, 0.05% H₂SO₄ (Gradient) | UV (250 nm) | Separation of Nicotinic Acid and related compounds | sielc.com |
| Zodiac HST OG | Water, Acetonitrile, H₂SO₄ buffer (Gradient) | UV (250 nm) | Separation of Nicotinic Acid and related compounds | zodiaclifesciences.com |
| C18 | Phosphate Buffer, Methanol (Gradient) | Fluorescence (Post-column derivatization) | Analysis in foods and supplements | pickeringlabs.com |
| Gemini C18 (50x3.0 mm) | 0.1% Acetic Acid, Methanol, Isopropyl Alcohol | MS/MS | Determination in human plasma | nih.gov |
| Isolute SCX SPE Column | Acetonitrile, Methanol, Hexane | MS | Determination in human plasma | bevital.no |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of nicotinic acid by GC is challenging due to its low volatility. jfda-online.com To overcome this, derivatization is often employed to convert the analyte into a more volatile form, such as a methyl ester (methyl nicotinate), which can then be readily analyzed by GC with a flame ionization detector (GC-FID). nih.gov However, some GC-MS methods have been developed for the direct analysis of niacin and its impurities without derivatization. mdpi.com
For the analysis of volatile dimethylamino compounds, Headspace Gas Chromatography (HS-GC) is a particularly suitable technique. nih.gov This method analyzes the vapor phase above the sample, making it ideal for detecting volatile amines like dimethylamine. A headspace GC method for dimethylamine hydrochloride involved dissolving the sample in dimethyl sulfoxide (B87167) (DMSO) and imidazole, followed by separation on a DB-624 column and detection by FID. ijpsonline.com HS-GC coupled with mass spectrometry (HS-GC/MS) offers superior performance for analyzing volatile amines in aqueous samples compared to direct GC injection. researchgate.net
Table 5: Gas Chromatography (GC) Conditions for Analyzing Related Compounds
| Technique | Analyte(s) | Column | Key Conditions | Source(s) |
|---|---|---|---|---|
| GC-FID | Methyl nicotinate (B505614) (from Vitamin B3) | - | Derivatization required | nih.gov |
| GC-MS | Niacin and impurities | HP-5ms | Direct analysis, no derivatization | mdpi.com |
| HS-GC-FID | Dimethylamine HCl | DB-624 (30 m x 0.32 mm) | Oven: 40°C (10 min) to 240°C at 40°C/min | ijpsonline.com |
| HS-GC/MS | Dimethylamine | - | Headspace Temp: 80°C; Equilibrium time: 30 min | researchgate.net |
Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid or gas chromatography, it provides a robust platform for the identification and quantification of specific compounds in complex mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of polar, non-volatile compounds like this compound and its analogs, such as nicotinic acid and its metabolites. researchgate.netnih.govbevital.nonih.gov This technique avoids the need for derivatization, which is often required for gas chromatography.
The process involves introducing a liquid sample into a high-performance liquid chromatography (HPLC) system. The compound of interest is separated from other components in the sample on a chromatographic column. nih.gov For polar compounds like nicotinic acid derivatives, reversed-phase chromatography is commonly used. researchgate.netmdpi.com The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov
Following separation, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds, as it is a soft ionization technique that typically produces protonated molecular ions [M+H]+. nih.govnih.gov In tandem mass spectrometry (MS/MS), these parent ions are selected in the first quadrupole, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second quadrupole. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at low concentrations. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the simultaneous quantification of nicotinic acid and its metabolites in plasma with high precision and accuracy. nih.govnih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Nicotinic Acid Analogs
| Parameter | Typical Conditions | Rationale/Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (e.g., C8, C18) mdpi.comnih.gov | Separation of polar analytes from matrix components. |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid researchgate.netnih.gov | Provides good resolution and promotes efficient protonation for ESI. |
| Elution Mode | Isocratic or Gradient researchgate.netnih.gov | Gradient elution allows for the separation of compounds with a wider range of polarities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov | Efficiently generates protonated molecular ions [M+H]+ for polar analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Highly specific and sensitive detection by monitoring a specific parent ion to product ion transition. |
| Example Transition | For Nicotinic Acid: m/z 124 -> 80 nih.govnih.gov | Specific fragmentation pattern used for unambiguous identification and quantification. |
Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, direct analysis of aminated compounds like this compound by GC presents significant challenges. labrulez.com The polar nature of the amine and carboxylic acid functional groups leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and potential adsorption, which compromises sensitivity and reproducibility. labrulez.comresearchgate.net
To overcome these issues, several strategies are employed:
Column Deactivation: The use of specially deactivated columns is essential. Columns are often treated with a basic compound to minimize acidic silanol (B1196071) groups on the support material that can interact with the basic amine. labrulez.com
Derivatization: A more common and effective approach is to convert the polar functional groups into less polar, more volatile derivatives before GC analysis. This process reduces the compound's polarity and improves its chromatographic behavior. researchgate.net For a molecule containing both an amine and a carboxylic acid, derivatization is often a necessity. colostate.edu
Chemical Ionization (CI): While standard electron ionization (EI) can cause extensive fragmentation of labile compounds, chemical ionization is a softer technique that can yield more abundant molecular ions, which is crucial for determining molecular weight. bohrium.com Amine-based reagent gases like ammonia (B1221849) or methylamine (B109427) can be particularly useful for analyzing aminated compounds. bohrium.com
Table 2: Challenges and Strategies in GC/MS Analysis of Aminated Compounds
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Poor Volatility | The presence of polar -COOH and amine groups results in low volatility, making GC analysis difficult. colostate.edu | Derivatization: Convert polar groups into more volatile esters or silyl (B83357) derivatives. colostate.eduusherbrooke.ca |
| Peak Tailing | The basic amine group interacts with active sites on the GC column and inlet, leading to asymmetrical peaks. labrulez.com | Column Deactivation: Use base-deactivated columns to reduce active sites. labrulez.comDerivatization: Mask the polar functional groups to reduce interactions. researchgate.net |
| Thermal Instability | Carboxylic acids can decarboxylate at the high temperatures used in the GC injector and column. | Derivatization: Create more thermally stable derivatives (e.g., methyl esters). colostate.edu |
| Adsorption | Active compounds can irreversibly adsorb to surfaces in the GC system, leading to poor recovery and sensitivity. researchgate.net | Inert Flow Path: Use highly inert liners, columns, and detectors. Derivatization: Reduce the compound's activity by masking polar groups. researchgate.net |
Derivatization Strategies for Enhanced Detection and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this can enhance volatility for GC analysis or introduce a fluorescent tag for highly sensitive detection with HPLC.
While this compound does not possess strong native fluorescence, pre-column derivatization can be used to attach a fluorescent moiety to the molecule, enabling highly sensitive and selective detection by HPLC with a fluorescence detector (HPLC-FLD). shimadzu.com This approach can achieve significantly lower detection limits compared to standard UV detection.
The carboxylic acid group is the primary target for derivatization. The reaction typically involves a condensing agent to activate the carboxyl group, followed by a reaction with a fluorescent labeling reagent. For instance, a method developed for vitamin B3 (nicotinic acid) analysis utilized 2-amino-10-ethyl acridine (B1665455) ketone (AEAO) as a labeling reagent in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) as a condensing agent. nih.gov This reaction creates a highly fluorescent derivative that can be easily separated and detected. nih.gov Such methods offer high sensitivity, with limits of detection often in the low ng/mL range. nih.gov The derivatization reaction is typically performed automatically in an autosampler just before injection, ensuring reproducibility. shimadzu.com
Table 3: Common Reagents for Pre-column Fluorescence Derivatization of Carboxylic Acids
| Reagent | Activating/Condensing Agent | Target Functional Group | Characteristics of Derivative |
|---|---|---|---|
| 2-amino-10-ethyl acridine ketone (AEAO) | 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) nih.gov | Carboxylic Acid | Forms a highly fluorescent amide derivative. nih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | N/A (Direct reaction) | Secondary Amines (also primary) | Forms fluorescent carbamate (B1207046) derivatives. nih.gov |
| o-Phthalaldehyde (OPA) | Thiol (e.g., mercaptoethanol) | Primary Amines | Forms fluorescent isoindole derivatives; not reactive with secondary/tertiary amines. nih.gov |
For GC analysis, derivatization of the carboxylic acid group is essential to increase volatility and thermal stability. colostate.edu Two of the most common methods are esterification and silylation.
Esterification: This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. This can be achieved using various reagents, such as diazomethane (B1218177) (highly effective but toxic and explosive), or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃ or BCl₃. colostate.edu Another approach uses DMF-dialkylacetal reagents, which can rapidly derivatize carboxylic acids upon heating. research-solution.com
Silylation: This method replaces the acidic proton of the carboxyl group with a non-polar silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used. usherbrooke.ca Silylation is a versatile and effective method for making carboxylic acids amenable to GC-MS analysis. usherbrooke.ca
The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. colostate.eduresearch-solution.com
Table 4: Common Derivatization Methods for Carboxylic Acid Analysis by GC
| Method | Reagent(s) | Derivative Formed | Key Advantages |
|---|---|---|---|
| Esterification (Alkylation) | Diazomethane; Alcohol (e.g., Methanol) + Acid Catalyst (e.g., BF₃, BCl₃) colostate.edu | Methyl Ester | Simple, forms stable and volatile derivatives. |
| Esterification (Acetal-based) | DMF-Dialkylacetals research-solution.com | Alkyl Ester | Rapid reaction, often completed in minutes with heating. research-solution.com |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS catalyst usherbrooke.ca | Trimethylsilyl (TMS) Ester | Highly effective, versatile, and produces thermally stable derivatives suitable for MS. colostate.eduusherbrooke.ca |
| Pentafluorobenzyl (PFB) Derivatization | Pentafluorobenzyl bromide (PFBBr) research-solution.com | PFB Ester | Creates a derivative with excellent properties for electron capture detection (ECD) and MS. research-solution.com |
Theoretical and Computational Chemistry Investigations of 2 Dimethylamino Nicotinic Acid
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer significant insights into the fundamental aspects of 2-(Dimethylamino)nicotinic acid's molecular structure and electronic nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org Geometry optimization, a key application of DFT, determines the lowest energy arrangement of atoms in a molecule, providing a stable three-dimensional structure. nih.gov For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), have been employed to optimize molecular geometries. jocpr.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
For instance, in a related molecule, 6-methylnicotinic acid, DFT calculations have shown that the pyridine (B92270) ring is non-planar. jocpr.com The calculated bond lengths for C=O and C-O in the carboxylic group were found to be close to standard values. jocpr.com Such computational studies are crucial for understanding the precise spatial arrangement of atoms in this compound.
Table 1: Selected Optimized Geometric Parameters for a Nicotinic Acid Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.208 | - |
| C-O | 1.359 | - |
| O-H | 0.969 | - |
| C5-C13-N16 | - | 116.3 |
| H15-C14-N16 | - | 117.0 |
| C11-C13-N16 | - | 121.9 |
| N16-C14-C17 | - | 123.6 |
Data derived from studies on 6-methylnicotinic acid, a related compound, calculated at the DFT/B3LYP/6-311+G(d,p) level. jocpr.com
Intermolecular interactions, particularly hydrogen bonds, play a critical role in the crystal structure and properties of nicotinic acid derivatives. frontiersin.org The carboxylic acid group, with its donor (OH) and acceptor (C=O) moieties, readily forms strong hydrogen bonds. frontiersin.org In the solid state, these interactions can lead to the formation of dimers and other supramolecular structures. mdpi.com
Computational studies on nicotinamide (B372718), a related compound, have shown that it can form hydrogen-bonded complexes with water and other solvents. researchgate.netjocpr.com The strength of these hydrogen bonds can be analyzed by examining the changes in bond lengths and angles upon complex formation. jocpr.com For example, the formation of a hydrogen bond between the nitrogen of the pyridine ring and a hydrogen atom of a water molecule leads to a shortening of the N···H distance, indicating a strong interaction. jocpr.com In the context of this compound, both the carboxylic acid group and the nitrogen atoms are potential sites for hydrogen bonding, influencing its physical and chemical behavior.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonding pattern in a molecule. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about charge transfer and molecular stability. youtube.com The stabilization energy associated with these interactions, particularly hyperconjugation, is a key indicator of the strength of the delocalization of electron density. youtube.com
Table 2: NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | σ*(C18-C19) | 5.23 |
| LP(1) O1 | σ*(C3-O2) | 28.14 |
| σ(C3-O2) | σ*(C3-O1) | 2.11 |
Data derived from a study on Nicotinamide-Oxalic Acid Salt, illustrating typical stabilization energies from NBO analysis. frontiersin.org
Spectroscopic Simulation and Interpretation
Computational methods are also invaluable for simulating and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.
Computational chemistry can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov By performing calculations, often using DFT methods, a set of theoretical vibrational modes can be obtained. osti.gov These calculated frequencies are typically scaled to better match the experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.gov
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3277 | 3347 (dimer) | Stretching vibration of N-H group |
| C=O stretch | 1659 | 1688 (dimer) | Stretching vibration of C=O group |
Data derived from a study on benznidazole, illustrating the comparison between experimental and calculated vibrational frequencies. nih.gov
Theoretical calculations can also predict the electronic transitions of a molecule, which are observed in UV-Visible spectroscopy. frontiersin.org By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap can be determined, which is related to the electronic excitability of the molecule. jocpr.com
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the regions of the molecule involved in electronic transitions. nih.gov For nicotinic acid derivatives, these calculations can help understand how substituents, such as the dimethylamino group, affect the electronic absorption properties. researchgate.net This information is valuable for interpreting the UV-Visible spectrum of this compound and understanding its photophysical properties.
Reaction Mechanism Modeling and Pathway Elucidation
Computational modeling is instrumental in elucidating the intricate steps involved in chemical transformations. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most likely mechanisms of action.
The catalytic activation of pyridinecarboxylic acids, a class to which this compound belongs, has been a subject of significant theoretical investigation. These studies often focus on understanding how these molecules can be transformed into other valuable chemical entities.
One area of focus has been the enzymatic catalysis of related molecules. For instance, the catalytic mechanisms of proteases often involve a "catalytic triad" of amino acid residues, typically consisting of serine, histidine, and aspartic acid. wou.edu In such systems, acid-base catalysis and covalent catalysis work in concert to facilitate reactions like the hydrolysis of peptide bonds. wou.edu The histidine residue, acting as a general base, activates the serine nucleophile, which then attacks the substrate. wou.edu The aspartate residue helps to orient the histidine and stabilize the resulting charge separation. wou.edu While not a direct study of this compound, these principles of enzymatic catalysis are fundamental and could be relevant in biological systems where this molecule might interact with enzymes.
In non-enzymatic catalysis, computational studies have shed light on processes like the hydrogenation of carboxylic acids. Density Functional Theory (DFT) calculations on the ruthenium-catalyzed hydrogenation of carboxylic acids have proposed a two-cycle mechanism. rsc.org The first cycle involves the reduction of the carboxylic acid to an aldehyde, followed by a second cycle that reduces the aldehyde to an alcohol. rsc.org Key steps in this process include the heterolytic cleavage of hydrogen gas (H₂) and the migration of a hydride ion. rsc.org The carboxylic acid itself can act as a proton source in this mechanism. rsc.org Non-covalent interactions, such as hydrogen bonding between the catalyst's ligands and the carboxylic acid substrate, have been shown to be crucial in stabilizing the transition state of the rate-limiting step. rsc.org
Furthermore, the catalytic oxidation of β-picoline to produce nicotinic acid is a commercially important reaction that has been studied computationally. researchgate.net These studies help in understanding the role of the catalyst, often a vanadium-based material, in activating the picoline and facilitating its conversion. researchgate.net
The insights from these computational studies on related pyridinecarboxylic acids provide a strong foundation for hypothesizing the catalytic activation pathways of this compound. The presence of the dimethylamino group would likely influence the electronic properties of the pyridine ring and the carboxylic acid, potentially altering its interaction with catalysts compared to nicotinic acid.
The way molecules interact with and adsorb onto material surfaces is critical for a wide range of applications, from catalysis to corrosion inhibition and the development of new materials. Computational methods are invaluable for modeling these adsorption processes at the molecular level.
Computational studies on the interaction of metal ions with polyamide microplastics also provide insights into the adsorption behavior of molecules with similar functional groups. researchgate.net These studies, which often employ kinetic models like the pseudo-second-order and Elovich equations, help to elucidate the adsorption mechanisms, which can include surface complexation and ion exchange. researchgate.net The presence of functional groups containing oxygen and nitrogen, such as those in this compound, would be expected to play a key role in the adsorption process on various material surfaces.
The table below summarizes key findings from computational studies on the adsorption of related molecules, which can be used to infer the behavior of this compound derivatives.
| Adsorbate | Surface | Key Computational Findings | Reference |
| Nicotinic Acid | Passive Iron | Adsorption follows Langmuir-Freundlich behavior, indicating chemisorption. | pku.edu.cn |
| Metal Ions (Pb, Cd, Cu) | Polyamide 6 Microplastics | Adsorption is well-described by pseudo-second-order and Elovich kinetic models, suggesting complexation and ion exchange mechanisms. | researchgate.net |
These findings suggest that derivatives of this compound would likely exhibit strong interactions with metal surfaces and other materials, driven by the coordinating capabilities of the pyridine nitrogen, the carboxylic acid group, and the dimethylamino group.
The ability of this compound to act as a ligand and form complexes with metal ions is a central aspect of its chemistry. Molecular modeling, particularly using DFT, is a powerful tool for investigating the geometry, stability, and electronic structure of these metal complexes.
Studies on the metal complexes of nicotinic acid and its isomer, picolinic acid, provide a blueprint for understanding the potential coordination chemistry of this compound. DFT calculations have been used to model the complexes of dipicolinic acid with hydrated Fe²⁺ cations, successfully predicting their geometries and the thermodynamics of their formation. researchgate.net Similarly, the stereochemistry and the nature of metal-ligand bond interactions in tungsten and molybdenum complexes with a derivative of picolinic acid have been investigated using DFT. digitellinc.com
Computational chemistry has also been employed to elucidate the radical-scavenging mechanisms of copper complexes of nicotinic-aromatic carboxylic acids, where DFT calculations at the B3LYP/LANL2DZ level were used to model the molecular structures and reactivity. nih.gov The binding sites of ligands like nicotinic acid to metal ions and the Gibbs free energy of complex formation have also been predicted and evaluated using the Gaussian 09 program. acs.org
The stability of transition metal complexes with nicotinic acid in aqueous solutions has been shown to follow the Irving-Williams series, a trend that can be rationalized through computational analysis of the metal-ligand interactions. researchgate.net
The following table presents a summary of computational findings on the interaction of related ligands with metal ions.
| Ligand | Metal Ion(s) | Computational Method | Key Findings | Reference(s) |
| Dipicolinic Acid | Fe²⁺ | DFT (B3LYP/6-311G(d)) | Modeled complex geometries and evaluated energetics of complexation. | researchgate.net |
| 5-Methylpicolinic Acid | W(IV), Mo(IV) | DFT | Investigated stereochemistry and nature of metal-ligand bond interactions. | digitellinc.com |
| Nicotinic Acid | Cu²⁺ | DFT (B3LYP/LANL2DZ) | Elucidated mechanisms of radical scavenging activities. | nih.gov |
| Nicotinic Acid | Cu²⁺, Ni²⁺, Co²⁺ | Gaussian 09 | Predicted binding sites and evaluated Gibbs free energy of complex species. | acs.org |
| Picolinic Acid | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Spectral and CV studies | Characterized octahedral and distorted octahedral geometries and redox behavior. | researchgate.netorientjchem.org |
These computational studies on analogous ligands strongly suggest that this compound would act as a versatile ligand, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen atoms. The additional dimethylamino group could potentially participate in coordination or influence the electronic structure and reactivity of the resulting metal complexes.
Mechanistic Investigations of Biological Activity: in Vitro Research Applications
Protein and Enzyme Interaction Studies
In vitro research applications have been instrumental in elucidating the mechanistic underpinnings of the biological activities of 2-(Dimethylamino)nicotinic acid and related nicotinic acid compounds. These studies provide critical insights into how these molecules interact with specific proteins and enzymes, thereby modulating cellular functions.
Application as Biochemical Probes for Protein-Protein Interactions (PPIs)
While direct studies on this compound as a probe for protein-protein interactions (PPIs) are not extensively documented in the available literature, the broader class of nicotinic acid derivatives and related compounds are utilized to understand such interactions. For instance, nicotine (B1678760) itself has been shown to alter the expression of proteins involved in synaptic function and energy metabolism in various brain regions. nih.gov This suggests that nicotinic acid analogs could potentially be developed into chemical probes to study the dynamics of protein complexes involved in these pathways. The structural features of these compounds, including the pyridine (B92270) ring and the carboxyl or amino groups, can be modified to create tools for investigating specific PPIs.
Covalent Binding Mechanisms (e.g., to Cysteine Residues)
The potential for nicotinic acid derivatives to engage in covalent binding, particularly with cysteine residues, is an area of active investigation. Cysteine residues, with their reactive thiol groups, are often key components of enzyme active sites and protein interaction domains. nih.gov The introduction of a reactive "warhead" onto a molecule can lead to the formation of a covalent bond with a target protein, often resulting in irreversible inhibition. nih.gov While specific studies detailing the covalent binding of this compound to cysteine residues are not prominent, the principles of covalent inhibition are well-established. For example, the nitrile group, which can be incorporated into various molecular scaffolds, can act as an electrophilic warhead, forming a covalent adduct with the reactive cysteine in the active site of enzymes like proteases. nih.gov This type of covalent modification can be a powerful tool for developing highly specific and potent inhibitors.
Investigation of Nicotinic Acid Receptor Modulation
Nicotinic acid and its derivatives are well-known modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission. nih.govnih.gov These receptors are complex proteins composed of five subunits arranged around a central pore. nih.gov The binding of an agonist, like acetylcholine or a nicotinic acid analog, to the orthosteric site triggers a conformational change that opens the ion channel. nih.gov
Compounds can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators, binding to sites distinct from the agonist-binding site to enhance, inhibit, or have no effect on receptor activation, respectively. nih.gov For example, studies on the muscle-type nAChR have shown that molecules resembling the hydrophobic moiety of lidocaine (B1675312) can inhibit ACh-induced currents. nih.gov The investigation of how different substitutions on the nicotinic acid scaffold influence receptor subtype selectivity and functional modulation is a key area of research for developing therapeutic agents with improved side-effect profiles. nih.gov
Studies on G Protein-Coupled Receptors (HCA2, HCA3)
This compound and related compounds are known to interact with a family of G protein-coupled receptors (GPCRs) known as hydroxycarboxylic acid (HCA) receptors, which include HCA1, HCA2 (also known as GPR109A or niacin receptor 1), and HCA3 (GPR109B). nih.govguidetopharmacology.org These receptors are primarily coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net
HCA2 is highly expressed in adipocytes and immune cells, while HCA3 is found predominantly in higher primates. guidetopharmacology.orgwikipedia.org The activation of these receptors in adipose tissue inhibits lipolysis, the breakdown of triglycerides into free fatty acids. researchgate.net Structural and mutational analyses have revealed key residues within these receptors that are crucial for ligand binding and determining selectivity between HCA2 and HCA3. nih.gov For instance, the toggle switch motif, a conserved feature in many Class A GPCRs, plays a role in receptor activation. nih.gov Understanding the precise interactions between nicotinic acid derivatives and these receptors is vital for designing agonists with specific therapeutic effects, such as anti-lipolytic or anti-inflammatory actions, while minimizing undesirable side effects like cutaneous flushing, which is associated with HCA2 activation. nih.govguidetopharmacology.org
| Receptor | Also Known As | Primary Signaling Pathway | Key Endogenous Ligands | Primary Tissue Expression |
|---|---|---|---|---|
| HCA1 | GPR81 | Gi/Go | Lactate | Adipose tissue, kidney, skeletal muscle, liver |
| HCA2 | GPR109A, NIACR1 | Gi/Go | β-hydroxybutyrate, Butyrate, Nicotinic acid wikipedia.org | Adipocytes, immune cells (macrophages, neutrophils) wikipedia.org |
| HCA3 | GPR109B | Gi/Go | 3-hydroxyoctanoic acid guidetopharmacology.org | Adipocytes, immune cells, intestinal epithelium (in higher primates) guidetopharmacology.orgresearchgate.net |
Enzymatic Inhibition Studies (e.g., Diacylglycerol O-acyltransferase 2 (DGAT2), Cholesterol Ester Transfer Protein (CETP) gene)
Nicotinic acid has been shown to directly inhibit the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. caldic.comnih.gov In vitro studies using HepG2 cells demonstrated that niacin inhibits DGAT2 in a noncompetitive manner, meaning it does not compete with the substrates (diacylglycerol and oleoyl-CoA) for binding to the active site. caldic.comnih.gov This inhibition of DGAT2 leads to a decrease in triglyceride synthesis and subsequently, the secretion of atherogenic lipoproteins from the liver. caldic.comnih.gov Notably, niacin selectively inhibits DGAT2 and not the related enzyme DGAT1. caldic.comnih.gov The IC50 for DGAT inhibition by niacin was found to be 0.1 mM. nih.gov
Regarding the Cholesterol Ester Transfer Protein (CETP), while direct enzymatic inhibition by this compound is not the primary mechanism, the broader context of lipid management is relevant. CETP facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL. Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels. nih.gov While several CETP inhibitors have been developed, their clinical success has been mixed, suggesting that the effects may be compound-specific rather than a class effect. nih.gov Niacin's effect on lipid profiles, including its influence on HDL, is believed to be mediated through different mechanisms, primarily the inhibition of lipolysis in adipocytes via HCA2 activation and the inhibition of hepatic DGAT2. caldic.comnih.gov
| Enzyme | Function | Effect of Nicotinic Acid | Mechanism |
|---|---|---|---|
| Diacylglycerol O-acyltransferase 2 (DGAT2) | Catalyzes the final step of triglyceride synthesis. nih.gov | Inhibition caldic.comnih.gov | Direct, noncompetitive inhibition. caldic.comnih.gov |
| Cholesteryl Ester Transfer Protein (CETP) | Mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. nih.gov | Indirectly related through lipid profile modulation. | Not a direct inhibitor. Niacin primarily acts on HCA2 and DGAT2. caldic.comnih.gov |
Cellular and Gene Expression Pathway Modulation
The biological effects of nicotinic acid and its derivatives extend to the modulation of cellular signaling pathways and gene expression. These alterations contribute to the diverse physiological responses observed with these compounds.
Nicotinic acid can influence various cellular pathways that are crucial for cell survival, metabolism, and immune function. researchgate.net For instance, it is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular respiration and redox reactions. researchgate.netdsm-firmenich.comyoutube.com NAD+ also serves as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell signaling. researchgate.net By influencing NAD+ levels, nicotinic acid can impact a wide range of cellular processes. nih.govnih.gov
Furthermore, nicotinic acid has been shown to affect gene expression in various tissues. In adipocytes, for example, long-term treatment with niacin can lead to changes in the expression of genes involved in lipid metabolism and adipokine production. nih.gov Studies have shown that niacin can increase the expression of adiponectin, an anti-inflammatory adipokine, and decrease the expression of genes involved in fatty acid synthesis. nih.gov In Streptococcus pneumoniae, niacin has been observed to repress the expression of numerous genes, including some virulence factors. nih.gov The modulation of gene expression by nicotinic acid can be mediated directly through its receptors, such as HCA2, or indirectly through changes in the levels of circulating metabolites and hormones. nih.gov For example, nicotinic acid has been shown to modulate the expression of genes related to the p75NTR pathway, which is involved in neuronal survival and death. deakin.edu.au Additionally, in the context of inflammation, nicotinic acid can influence the expression of inflammatory cytokines and chemokines. mdpi.comresearchgate.net
Effects on Gene Expression in Cultured Cell Lines
Nicotinic acid and its derivatives can modulate the expression of various genes in cultured cells through several distinct mechanisms. The effects are often mediated directly through specific cell surface receptors or indirectly by influencing cellular metabolism and signaling pathways. nih.gov
One primary mechanism involves the activation of the nicotinic acid receptor, GPR109A, a G protein-coupled receptor found in adipocytes and immune cells. nih.gov Binding to this receptor can trigger downstream signaling cascades that alter the transcription of genes involved in lipid metabolism. Furthermore, nicotinic acid's influence on the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme, can impact gene expression. mdpi.com Enzymes such as sirtuins, which are NAD+-dependent deacetylases, play a crucial role in regulating gene expression by modifying histones and other transcription factors. For instance, in cultured normal human epidermal keratinocytes, supplementation with nicotinic acid led to the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), genes critical for mitochondrial health and stress response. mdpi.com
Nicotinamide, a related compound, has been shown to influence the expression of genes involved in DNA repair and cell survival. nih.govnih.gov It can affect the expression of the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis in response to DNA damage. nih.gov Studies in wheat have also demonstrated that nicotinamide can enhance the efficiency of genome editing by acting as a histone deacetylase inhibitor, which alters chromatin structure to make DNA more accessible to editing machinery. mdpi.com These findings suggest that nicotinic acid derivatives can have broad effects on gene expression by targeting fundamental cellular processes. nih.gov
Influence on Cellular Metabolism and DNA Repair Processes
Nicotinic acid and its derivatives are integral to cellular metabolism, primarily through their role as precursors for nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme in a vast number of metabolic redox reactions, including glycolysis, the citric acid cycle, and fatty acid oxidation, which are fundamental for cellular energy production. nih.govnih.gov In cultured human keratinocytes, nicotinic acid supplementation has been shown to effectively increase intracellular NAD+ levels, which in turn enhances mitochondrial function and can protect against mitochondrial reactive oxygen species (ROS) accumulation. mdpi.com
The influence of these compounds extends critically to DNA repair mechanisms. The nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) is a key sensor of DNA damage. nih.govnih.gov Upon detecting DNA strand breaks, PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers, a process that signals for and recruits other DNA repair proteins to the site of damage. nih.gov Therefore, maintaining adequate intracellular NAD+ levels is crucial for an effective DNA damage response. In vitro studies have demonstrated that nicotinamide can enhance the repair of DNA damage by serving as a direct precursor for NAD+ synthesis, thereby providing the necessary substrate for PARP-1 activity. nih.govmdpi.com This relationship highlights a direct link between cellular metabolism and the maintenance of genomic stability. nih.govmdpi.com
Furthermore, the NAD+-dependent sirtuin family of enzymes also participates in DNA repair and genome maintenance. mdpi.comresearchgate.net By modulating the activity of these NAD+-dependent enzymes, nicotinic acid and its derivatives can significantly influence a cell's capacity to respond to and repair DNA damage, thereby impacting cell survival and preventing cellular senescence. mdpi.comresearchgate.net
In Vitro Modulation of Free Fatty Acid and Cholesterol Levels
One of the most well-documented in vitro effects of nicotinic acid is its ability to modulate lipid metabolism, particularly its potent inhibition of lipolysis in adipocytes (fat cells). nih.govnih.gov This action is primarily mediated through the activation of the GPR109A receptor on the surface of these cells. nih.gov
In cultured adipocytes, the binding of nicotinic acid to GPR109A initiates a signaling cascade that leads to the inhibition of the enzyme hormone-sensitive lipase (B570770) (HSL). nih.gov HSL is responsible for breaking down stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into circulation. By inhibiting HSL, nicotinic acid effectively reduces the release of FFAs from adipose tissue. nih.govnih.gov This direct in vitro effect on adipocytes is believed to be the primary mechanism behind the observed reduction in plasma FFA concentrations when nicotinic acid is administered in vivo. nih.gov While the primary effect is on FFAs, this mechanism indirectly influences cholesterol levels, as the liver uses circulating FFAs as a major substrate for the production of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL), a precursor to low-density lipoprotein (LDL) cholesterol. nih.gov
In Vitro Biological Screening and Antimicrobial Activity
Derivatives of nicotinic acid have been a focus of antimicrobial drug discovery, with numerous studies evaluating their efficacy against a range of pathogenic bacteria and fungi in vitro.
Evaluation of Antibacterial Properties of Derivatives
Various derivatives of nicotinic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro screening assays, such as broth microdilution and disk diffusion methods, are used to determine the minimum inhibitory concentration (MIC) and zones of inhibition for these compounds.
For example, newly synthesized nicotinamide derivatives have been tested against common pathogens. One study reported that a derivative, ND4, was identified as a promising inhibitor candidate against Enterococcus faecalis. researchgate.net Another study focusing on a Schiff base of nicotinic acid, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, found it exhibited notable antimicrobial activity against several tested microorganisms, with a particularly high binding affinity for an E. coli protein in molecular docking studies. nih.gov Dipeptide derivatives based on nicotinoylglycylglycine hydrazide also showed strong inhibitory effects against Bacillus subtilis. nih.gov Furthermore, research has shown that nicotinic acid itself can inhibit the formation of Streptococcus pneumoniae biofilms in a time- and concentration-dependent manner. preprints.org Hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide have also been evaluated, with some compounds showing activity against Bacillus cereus, Pectobacterium carotovorum, and Staphylococcus aureus. mdpi.com
Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Derivatives
| Derivative Class | Target Bacteria | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Nicotinamide Derivatives (e.g., ND4) | Enterococcus faecalis, Staphylococcus aureus, Pseudomonas aeruginosa | Identified as a good inhibitor candidate against E. faecalis. | researchgate.net |
| Schiff Base (2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid) | Escherichia coli | Exhibited antimicrobial activity; high binding affinity in docking studies. | nih.gov |
| Dipeptide Derivatives (Nicotinoyl-glycyl-glycine-hydrazide based) | Bacillus subtilis | Compound 4 showed a strong inhibitory effect (29 mm inhibition zone). | nih.gov |
| Nicotinic Acid | Streptococcus pneumoniae | Inhibited biofilm formation in a concentration-dependent manner. | preprints.org |
| Hydrazone Derivatives (from 2-methyl-5-nitro-6-phenylnicotinohydrazide) | Bacillus cereus, Staphylococcus aureus 209P | Compound 5 showed inhibitory properties against tested strains. | mdpi.com |
| Nicotinic acid benzylidene-hydrazides | S. aureus, B. subtilis, E. coli | Evaluated for antibacterial activity by tube dilution method. | researchgate.net |
Assessment of Antifungal Properties of Derivatives
The antifungal potential of nicotinic acid derivatives has also been extensively investigated, with some compounds showing potent activity against clinically relevant fungi, including drug-resistant strains.
A significant body of research has focused on their efficacy against Candida albicans, a common cause of opportunistic fungal infections. In one study, a series of nicotinamide derivatives were synthesized and screened, leading to the identification of compound 16g as the most active agent against C. albicans SC5314, with a very low MIC value of 0.25 µg/mL. nih.gov This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains and was effective against other species of Candida and Cryptococcus neoformans. The mechanism was found to involve the disruption of the fungal cell wall. nih.gov
Other studies have explored different chemical modifications. Dipeptide derivatives of nicotinoylglycylglycine hydrazide were tested against Aspergillus fumigatus and C. albicans, showing moderate to strong inhibition. nih.gov Additionally, nicotinic acid benzylidene-hydrazide derivatives were evaluated for their activity against C. albicans and Aspergillus niger using serial dilution methods. researchgate.net
Table 2: In Vitro Antifungal Activity of Nicotinic Acid Derivatives
| Derivative Class | Target Fungi | Observed In Vitro Effect (MIC) | Reference |
|---|---|---|---|
| Nicotinamide Derivatives (Compound 16g) | Candida albicans SC5314 | 0.25 µg/mL | nih.gov |
| Nicotinamide Derivatives (Compound 16g) | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 µg/mL | nih.gov |
| Nicotinamide Derivatives (Compound 16g) | Cryptococcus neoformans (3 strains) | Moderate activity reported. | nih.gov |
| Dipeptide Derivatives (Nicotinoyl-glycyl-glycine-hydrazide based) | Aspergillus fumigatus, Candida albicans | Moderate to strong inhibition reported. | nih.gov |
| Nicotinic acid benzylidene-hydrazides | Candida albicans, Aspergillus niger | Antifungal activity determined by serial dilution. | researchgate.net |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Currently, detailed synthetic procedures for 2-(Dimethylamino)nicotinic acid are not widely reported in peer-reviewed journals, although its commercial availability suggests established proprietary methods exist. Future research should aim to develop and publish novel, high-yielding synthetic routes with improved efficiency and selectivity. One potential avenue is the nucleophilic aromatic substitution of 2-chloronicotinic acid or its derivatives with dimethylamine (B145610). A study on the synthesis of other 2-aminonicotinic acid derivatives demonstrated the successful nucleophilic exchange of the chlorine atom in 2-chloro-3-cyanopyridine (B134404) with various secondary amines like morpholine (B109124) and piperidine. ontosight.ai A similar approach could be optimized for the synthesis of this compound, focusing on reaction conditions that maximize yield and minimize side products.
Moreover, catalytic methods, such as palladium-catalyzed amination reactions (Buchwald-Hartwig amination), could offer a more versatile and efficient route. Investigating a range of catalysts, ligands, and reaction conditions will be crucial to developing a scalable and cost-effective synthesis. The development of enzymatic or biocatalytic routes, which are gaining traction for the synthesis of nicotinic acid and its derivatives, could also provide a greener and more sustainable alternative to traditional chemical methods. nih.gov
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely unexplored. The interplay between the electron-donating dimethylamino group at the 2-position and the electron-withdrawing carboxylic acid group at the 3-position is expected to impart a unique reactivity profile to the pyridine (B92270) ring. Future studies should systematically investigate its behavior in various organic reactions.
For instance, the electron-rich nature of the pyridine ring, enhanced by the dimethylamino group, could facilitate electrophilic aromatic substitution reactions at specific positions. Conversely, the carboxylic acid group can be transformed into a variety of other functional groups, such as esters, amides, and acyl chlorides. The synthesis of 2-(dimethylamino)pyridine-3-carbonyl chloride from this compound has been mentioned as a starting point for further derivatization, indicating the potential for creating a diverse library of compounds for biological screening and materials science applications. nih.gov
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to predict and understand the structure, properties, and reactivity of molecules. Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such studies have been performed on related nicotinic acid derivatives to elucidate their stability and reactivity. researchgate.net
For this compound, computational models could predict its preferred conformation, charge distribution, and frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity in different chemical environments. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be conducted on a series of its derivatives to establish correlations between their structural features and biological activities. This approach has been successfully applied to other aminonicotinate-based compounds to guide the design of potent enzyme inhibitors. nih.gov
Deeper Mechanistic Elucidation of In Vitro Biological Activities
While there is a wealth of research on the biological activities of nicotinic acid and its various derivatives, specific in vitro studies on this compound are lacking. The presence of the dimethylamino group could significantly modulate its biological profile compared to the parent nicotinic acid.
Future research should involve screening this compound and its derivatives against a panel of biological targets. Based on the known activities of other aminonicotinic acids, potential areas of investigation include its effects on enzymes involved in neurodegenerative diseases, its potential as an anti-inflammatory agent, and its antimicrobial properties. google.comnih.gov Should any significant activity be identified, subsequent mechanistic studies would be crucial to understand how the compound interacts with its biological target at a molecular level. Techniques such as enzyme kinetics, molecular docking, and various spectroscopic methods would be invaluable in elucidating its mechanism of action.
Expansion of Applications in Organic Synthesis and Functional Material Design
The unique electronic and structural features of this compound make it a promising building block for applications in both organic synthesis and materials science. Its ability to be derivatized at the carboxylic acid position and potentially at the pyridine ring opens up possibilities for its use as a scaffold in the synthesis of complex organic molecules with potential pharmaceutical applications.
In the realm of materials science, the pyridine nitrogen and the carboxylic acid group offer potential coordination sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the inherent fluorescence of the pyridine ring, which can be tuned by substitution, could be exploited in the design of novel fluorescent probes or organic light-emitting diodes (OLEDs). The exploration of its use in the development of functional polymers and other advanced materials remains a fertile ground for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
